4-(4-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as EBIO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EBIO belongs to the class of benzoxazepine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antidepressant Activity : Research suggests that this compound may have antidepressant effects due to its interaction with neurotransmitter receptors .
- Neuroprotective Potential : Investigations indicate that it could protect neurons from oxidative stress and inflammation, making it a candidate for neurodegenerative disease research .
Organic Synthesis and Catalysis
- Building Block for Heterocyclic Compounds : The benzoxazepinone scaffold serves as a versatile building block for synthesizing diverse heterocyclic compounds with potential biological activities .
- Cycloaddition Reactions : Researchers have employed derivatives of this compound in cycloaddition reactions to create novel structures .
Materials Science and Optoelectronics
- Luminescent Properties : Certain derivatives exhibit photoluminescence, making them interesting for optoelectronic applications .
- Semiconductor Materials : The benzoxazepinone core can be modified to develop new semiconductor materials with tailored properties .
Agrochemicals and Pest Control
- Pesticide Development : Some derivatives have demonstrated insecticidal activity, which could be explored further for pest control .
Environmental Chemistry
- Photodegradation Studies : Researchers have investigated the photodegradation behavior of this compound, especially in aquatic environments .
Natural Product Chemistry
properties
IUPAC Name |
4-(4-ethoxyphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-20-15-9-7-14(8-10-15)18-11-13-5-3-4-6-16(13)21-12-17(18)19/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQWZHPHNOQORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.